molecular formula C10H8O3S B089694 Naphthalene-2-sulfonic acid CAS No. 120-18-3

Naphthalene-2-sulfonic acid

Cat. No. B089694
Key on ui cas rn: 120-18-3
M. Wt: 208.24 g/mol
InChI Key: KVBGVZZKJNLNJU-UHFFFAOYSA-N
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Patent
US06352651B1

Procedure details

1,050 g of sulfuric acid was added to 1,280 g of naphthalene, and the reaction was carried out at 160° C. for 2 hours. Unreacted materials were separated and discharged outside the container under a reduced pressure. Then, 857 g of 35% by weight concentration formalin was added and reacted at 105° C. for 5 hours to obtain a condensation product formed by methylene type bonding of β-naphthalene sulfonic acid. After being neutralized with ammonium water, the condensation product was filtrated to yield a filtrate liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[CH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1>>[CH:14]1[C:15]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:13]=1[S:1]([OH:3])(=[O:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Unreacted materials were separated
CONCENTRATION
Type
CONCENTRATION
Details
Then, 857 g of 35% by weight concentration formalin
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reacted at 105° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to obtain a condensation product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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